2-Naphthol, 1-ethyl-6-hexyl-
CAS No.: 17294-95-0
Cat. No.: VC16960999
Molecular Formula: C18H24O
Molecular Weight: 256.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17294-95-0 |
|---|---|
| Molecular Formula | C18H24O |
| Molecular Weight | 256.4 g/mol |
| IUPAC Name | 1-ethyl-6-hexylnaphthalen-2-ol |
| Standard InChI | InChI=1S/C18H24O/c1-3-5-6-7-8-14-9-11-17-15(13-14)10-12-18(19)16(17)4-2/h9-13,19H,3-8H2,1-2H3 |
| Standard InChI Key | LGKMBUUKBNMSIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Introduction
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The synthesis of 2-naphthol, 1-ethyl-6-hexyl- typically involves a two-step alkylation of 2-naphthol:
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Sulfonation of Naphthalene: Naphthalene is sulfonated at the 2-position using concentrated sulfuric acid, yielding 2-naphthalenesulfonic acid .
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Alkylation: The sulfonic acid intermediate undergoes nucleophilic substitution with ethyl and hexyl halides in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Reaction conditions include temperatures of 80–120°C and inert atmospheres to prevent oxidation.
Table 1: Key Reaction Parameters for Alkylation
| Parameter | Value/Range | Catalyst | Yield (%) |
|---|---|---|---|
| Temperature | 80–120°C | TBAB | 65–75 |
| Solvent | Toluene/DMF | – | – |
| Reaction Time | 6–12 hours | – | – |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and purity. A representative process involves:
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Feedstock Preparation: 2-naphthol is dissolved in toluene under reflux.
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Alkylation Chamber: Ethyl and hexyl bromides are introduced sequentially, with real-time monitoring of reaction progress via HPLC.
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Purification: Crude product is washed with ethyl acetate and recrystallized from hexane, achieving >98% purity .
Structural and Spectroscopic Characterization
Molecular Geometry
X-ray diffraction studies reveal that the ethyl and hexyl substituents induce a twist angle of 12–15° between the naphthalene ring and the alkyl chains, reducing π-π stacking interactions. This conformational flexibility is critical for its function as a ligand in catalytic systems.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.8–7.2 (m, 6H, aromatic), δ 4.1 (t, 2H, -OCH₂-), δ 1.6–0.9 (m, 15H, alkyl chains).
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl group activates the naphthalene ring toward electrophilic attack, predominantly at the 1- and 6-positions due to steric shielding by alkyl chains. Notable reactions include:
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Nitration: Concentrated HNO₃/H₂SO₄ yields 1-ethyl-6-hexyl-4-nitro-2-naphthol.
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Sulfonation: SO₃ in H₂SO₄ produces water-soluble sulfonic acid derivatives, used in dye intermediates .
Oxidation and Coupling Reactions
Oxidation with KMnO₄ in acidic media generates 1-ethyl-6-hexyl-2-naphthaquinone, a precursor for antimalarial agents. Coupling reactions with diazonium salts form azo dyes, though this application is limited by the compound’s steric bulk .
Table 2: Common Reactions and Reagents
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride | 1-Ethyl-6-hexyl-2-acetoxy | Polymer stabilizers |
| Oxidation | KMnO₄/H₂SO₄ | 2-Naphthaquinone derivative | Pharmaceuticals |
Applications in Science and Industry
Asymmetric Catalysis
The compound serves as a precursor to chiral binaphthyl ligands (e.g., BINOL derivatives), which are pivotal in enantioselective synthesis. For example, its oxidative coupling using CuCl₂/TMEDA yields a C₂-symmetric ligand effective in hydrogenation reactions .
Pharmaceutical Intermediates
Functionalized derivatives exhibit inhibitory activity against cytochrome P450 enzymes, with potential applications in drug metabolism studies. Preliminary in vitro assays show IC₅₀ values of 15–20 μM for CYP3A4.
Materials Science
Incorporation into liquid crystalline polymers enhances thermal stability, with glass transition temperatures (Tg) exceeding 150°C. These materials are explored in high-performance displays and optical devices.
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